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molecular formula C10H8O2 B1222099 Naphthalene-1,2-diol CAS No. 574-00-5

Naphthalene-1,2-diol

Cat. No. B1222099
M. Wt: 160.17 g/mol
InChI Key: NXPPAOGUKPJVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403601B1

Procedure details

To the solution of 1,2-dihydroxynaphthalene (5 g, 31.2 mmol) in DMF (140 mL) was added NaH (3.0 g, 75.0 mmol). After stirred at room temperature for 1 h, dimethylsulfate (7.09 mL, 75.0 mmol) was added. After stirring at room temperature for 22 h, water and Et2O was added, the organic layer was washed with brine, water, dried (MgSO4), filtered and concentrated. Column chromatography yielded the title compound as a colorless oil (3.83 g, 65%). 1H NMR (CDCl3) δ 8.12 (d, 1H), 7.79 (d, 1H), 7.59 (d, 1H), 7.47 (m, 1H), 7.35 (m, 1H), 7.29 (d, 1H), 3.99 (s, 3H), 3.99 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
7.09 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1O.[H-].[Na+].COS([O:20][CH3:21])(=O)=O.O.[CH3:23]N(C=O)C>CCOCC>[CH3:23][O:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)O
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
140 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.09 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 22 h
Duration
22 h
WASH
Type
WASH
Details
the organic layer was washed with brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC2=CC=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.83 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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